![molecular formula C10H17BrO2 B14164699 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane CAS No. 6315-59-9](/img/structure/B14164699.png)
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable framework. The presence of a bromoethyl group adds to its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane typically involves the reaction of 1,3-dioxaspiro[4.5]decane with a bromoethylating agent. One common method includes the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Conversion to ethyl derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides rigidity and stability, influencing the compound’s interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxaspiro[4.5]decane: Lacks the bromoethyl group, making it less reactive in substitution reactions.
2-(2-Chloroethyl)-1,3-dioxaspiro[4.5]decane: Similar structure but with a chloroethyl group, which is less reactive than the bromoethyl group.
2-(2-Iodoethyl)-1,3-dioxaspiro[4.5]decane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Uniqueness
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is unique due to its balanced reactivity and stability. The bromoethyl group provides sufficient reactivity for various chemical transformations, while the spiro structure ensures rigidity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
6315-59-9 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1,3-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H17BrO2/c11-7-4-9-12-8-10(13-9)5-2-1-3-6-10/h9H,1-8H2 |
InChI Key |
YEMVJJKUKHGUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COC(O2)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


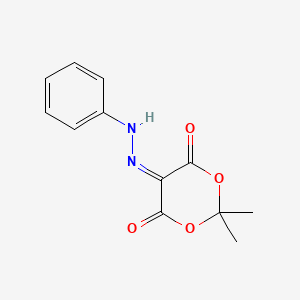

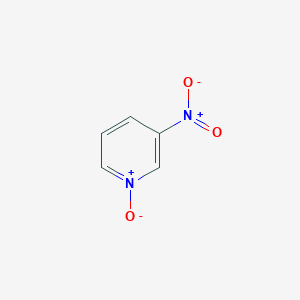
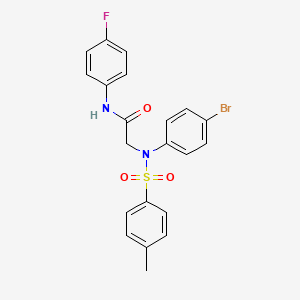
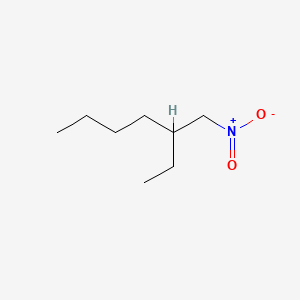
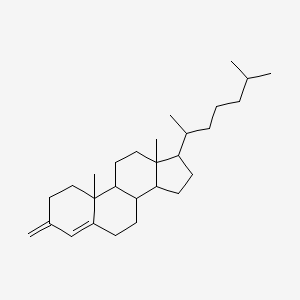
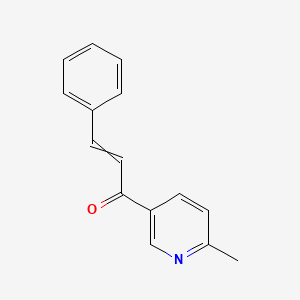
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
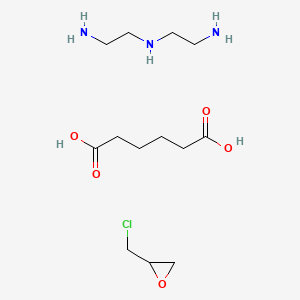
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
